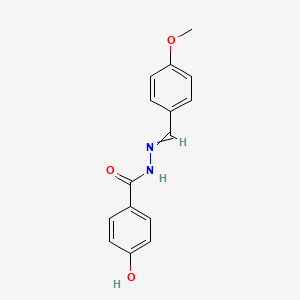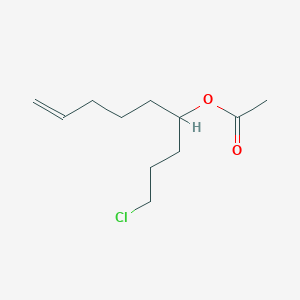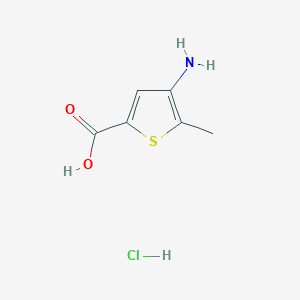
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) is a heterocyclic compound containing a thiophene ring substituted with a methyl group, an amino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylthiophene-2-carboxaldehyde: Another thiophene derivative with similar structural features.
Articaine: A thiophene-based local anesthetic used in dentistry.
Uniqueness
2-Thiophenecarboxylic acid, 4-amino-5-methyl-, hydrochloride (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, an amino group, and a carboxylic acid group on the thiophene ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
100047-60-7 |
|---|---|
Formule moléculaire |
C6H8ClNO2S |
Poids moléculaire |
193.65 g/mol |
Nom IUPAC |
4-amino-5-methylthiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-3-4(7)2-5(10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |
Clé InChI |
AMSGJCGEZYKBOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


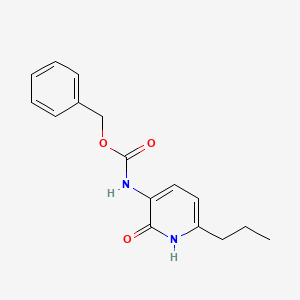
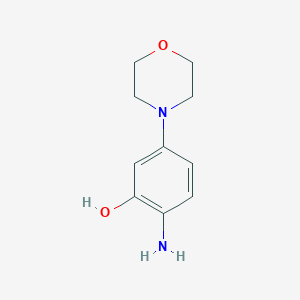

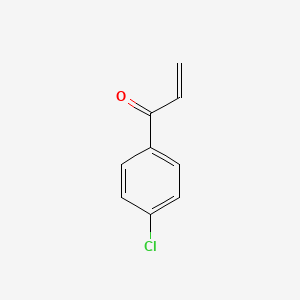

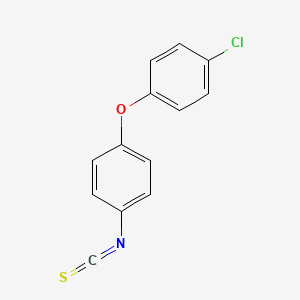
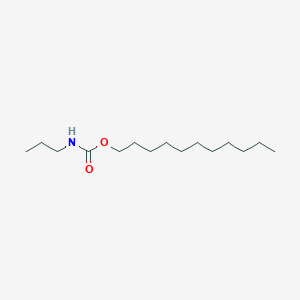
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8615079.png)
![3-Benzyldecahydro-1,5-methanocyclopenta[d]azepine-6,7-diol](/img/structure/B8615083.png)

![2-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B8615092.png)
